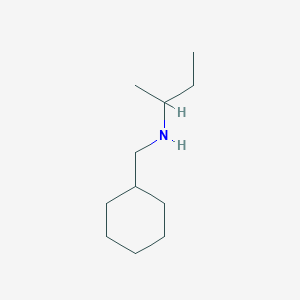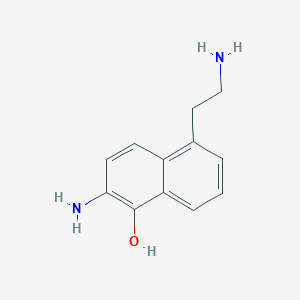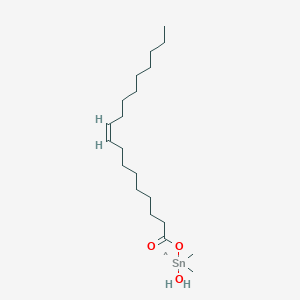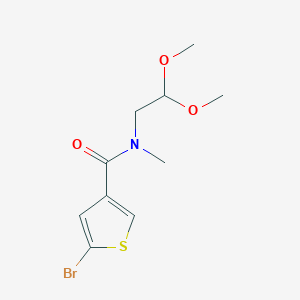![molecular formula C24H26N2O4 B13342559 rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B13342559.png)
rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound is notable for its incorporation of the fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The presence of the pyrrolo[3,4-c]pyridine ring system adds to its structural complexity and potential reactivity.
準備方法
The synthesis of rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fmoc Protection:
Formation of the Pyrrolo[3,4-c]pyridine Ring: This step involves cyclization reactions that form the pyrrolo[3,4-c]pyridine ring system. This can be achieved through various methods, including intramolecular cyclization reactions.
Final Coupling and Deprotection: The final step involves coupling the intermediate with the desired carboxylic acid and subsequent deprotection of the Fmoc group under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing automated peptide synthesizers for efficiency.
化学反応の分析
rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenones.
Reduction: Reduction reactions can target the pyrrolo[3,4-c]pyridine ring, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrrolo[3,4-c]pyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of peptide chemistry.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialized chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting amines during peptide synthesis, preventing unwanted side reactions. The pyrrolo[3,4-c]pyridine ring system can interact with various biological targets, potentially modulating enzyme activity or receptor binding.
類似化合物との比較
Similar compounds to rel-(3aS,7aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid include other Fmoc-protected amino acids and derivatives. These compounds share the common feature of the Fmoc group but differ in their core structures and functional groups. Examples include:
Fmoc-Lysine: An Fmoc-protected lysine derivative used in peptide synthesis.
Fmoc-Phenylalanine: An Fmoc-protected phenylalanine derivative used in peptide synthesis.
Fmoc-Valine: An Fmoc-protected valine derivative used in peptide synthesis.
特性
分子式 |
C24H26N2O4 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
(3aS,7aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid |
InChI |
InChI=1S/C24H26N2O4/c1-25-11-10-24(22(27)28)15-26(13-16(24)12-25)23(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-15H2,1H3,(H,27,28)/t16-,24-/m0/s1 |
InChIキー |
BOMRWAPQXPQDGX-FYSMJZIKSA-N |
異性体SMILES |
CN1CC[C@@]2(CN(C[C@@H]2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
正規SMILES |
CN1CCC2(CN(CC2C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate](/img/structure/B13342482.png)

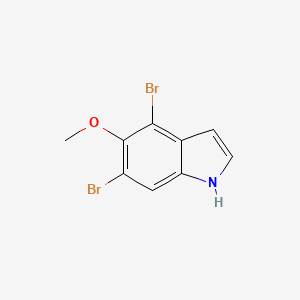
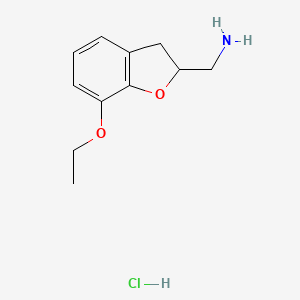
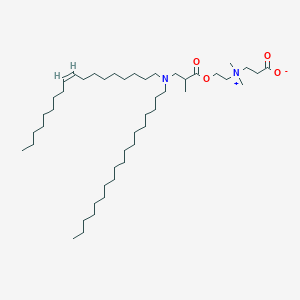
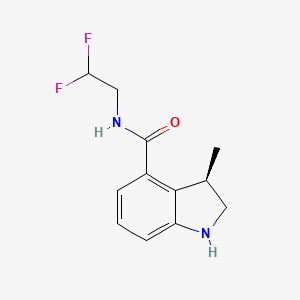
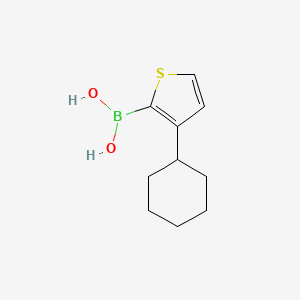

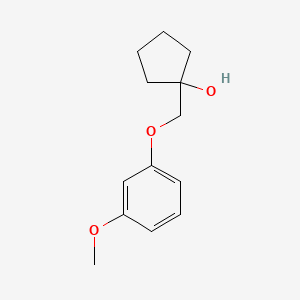
![2-(2-Methylene-2,3,4,6-tetrahydro-5H-imidazo[4,5-d]thiazol-5-ylidene)acetic acid](/img/structure/B13342516.png)
